3-Hydroxy-3-phenylpropanoic acid

Catalog No.
S573808
CAS No.
3480-87-3
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-phenylpropanoic acid

CAS Number

3480-87-3

Product Name

3-Hydroxy-3-phenylpropanoic acid

IUPAC Name

3-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)

InChI Key

AYOLELPCNDVZKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)O

Synonyms

3-hydroxy-3-phenylpropionic acid, beta-hydroxyphenylpropionic acid

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)O

Classification and Properties

3-Hydroxy-3-phenylpropanoic acid (3-H3PP) belongs to the class of organic compounds known as phenylpropanoic acids. These are characterized by a benzene ring attached to a propanoic acid functional group. 3-H3PP is a weakly acidic compound with a pKa (acid dissociation constant) indicating minimal dissociation in water [].

Potential Biological Activities

Research suggests 3-H3PP might possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have explored its:

  • Antioxidant properties: 3-H3PP has exhibited free radical scavenging activity in vitro, suggesting potential antioxidant capabilities []. However, in vivo studies are necessary to confirm its effectiveness and safety in biological systems.
  • Modulation of gut microbiota: 3-H3PP has been identified as a potential metabolite of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid by human gut microbiota []. This suggests it might play a role in gut health and microbial activity, but further research is needed to elucidate its specific functions.

Availability and Future Directions

  • Limited research: More studies are necessary to understand the specific mechanisms of action and potential applications of 3-H3PP in various biological systems.
  • Safety evaluation: Comprehensive safety assessments are needed to determine the potential risks and side effects of 3-H3PP before considering its use in any therapeutic context.

3-Hydroxy-3-phenylpropanoic acid, with the chemical formula C₉H₁₀O₃ and CAS number 3480-87-3, is a member of the phenylpropanoic acid family. This compound features a benzene ring attached to a propanoic acid structure, specifically characterized by a hydroxyl group on the third carbon of the propanoic chain. It is categorized as a monocarboxylic acid and a 3-hydroxy carboxylic acid, indicating its functional groups and structural properties. The compound is known for being an extremely weak base, exhibiting a near-neutral pKa value, which suggests limited reactivity under standard conditions .

Typical of carboxylic acids and alcohols. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Additionally, it is involved in metabolic pathways where it can be produced from the metabolism of related compounds such as 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid through dehydroxylation reactions facilitated by gut microbiota enzymes .

Research indicates that 3-hydroxy-3-phenylpropanoic acid may have potential biological activities. It has been identified as an intermediate in the biosynthesis of various compounds and has been studied for its role in metabolic pathways. Although specific pharmacological effects are not extensively documented, its structural similarity to other bioactive compounds suggests potential interactions with biological systems, possibly influencing metabolic processes .

Several methods exist for synthesizing 3-hydroxy-3-phenylpropanoic acid:

  • From L-Phenylalanine: This method involves enzymatic or chemical transformations where L-phenylalanine is converted into 3-hydroxy-3-phenylpropanoic acid through various reactions including hydrolysis and decarboxylation.
  • Chemical Synthesis: Conventional organic synthesis techniques can be employed, utilizing starting materials like phenylacetic acid and appropriate reagents to introduce the hydroxyl group at the desired position.
  • Microbial Synthesis: Certain microbial strains have been shown to convert phenolic compounds into 3-hydroxy-3-phenylpropanoic acid through biotransformation processes .

3-Hydroxy-3-phenylpropanoic acid finds applications in several areas:

  • Pharmaceuticals: As a potential precursor in drug synthesis due to its structural properties.
  • Biochemical Research: Used as a standard or reference compound in studies involving metabolic pathways.
  • Food Industry: May be utilized as an additive or flavoring agent due to its aromatic properties.

Its unique structure allows it to serve as an important building block in organic synthesis and biochemistry .

Several compounds share structural similarities with 3-hydroxy-3-phenylpropanoic acid, each exhibiting unique characteristics:

Compound NameCAS NumberSimilarity Score
Ethyl 3-hydroxy-3-phenylpropanoate5764-85-20.84
2-(4-(Hydroxymethyl)phenyl)acetic acid73401-74-80.82
(R)-2-Hydroxy-2-phenylacetic acid611-71-20.81
3-(1-Hydroxyethyl)benzoic acid283608-37-70.76

These compounds vary slightly in structure but share functional groups that may confer similar biological activities or reactivity patterns. The uniqueness of 3-hydroxy-3-phenylpropanoic acid lies in its specific hydroxyl positioning and its potential role in metabolic pathways that are not shared by all similar compounds .

Thermodynamic Properties

Melting Point and Phase Transition Behavior

The melting point of 3-hydroxy-3-phenylpropanoic acid exhibits variation across different sources, reflecting potential differences in purity and crystalline forms. Multiple commercial suppliers report melting point ranges that demonstrate the compound's thermal characteristics [1] [4] [5]. The most commonly reported values include 92.0 to 96.0 degrees Celsius according to TCI Chemicals specifications [1], while Sigma-Aldrich reports a range of 115-118 degrees Celsius [4]. ChemicalBook documentation indicates melting points between 115-118 degrees Celsius [5], and additional sources report ranges of 116-119 degrees Celsius [3].

Table 1: Melting Point Data for 3-Hydroxy-3-phenylpropanoic acid

SourceMelting Point Range (°C)PurityReference
TCI Chemicals92.0-96.0>98.0% (HPLC) [1]
Sigma-Aldrich115-11897% [4]
ChemicalBook115-118Not specified [5]
Thermo Scientific116-11999% [3]

The variation in melting point data suggests potential polymorphic behavior or differences in measurement conditions. The compound exhibits solid crystalline characteristics at room temperature, appearing as white to light yellow powder or crystalline material [1] [5].

Boiling Point and Volatility Profile

The boiling point of 3-hydroxy-3-phenylpropanoic acid has been determined through various computational and experimental methods. The most frequently cited boiling point is 329.4 degrees Celsius at 760 millimeters of mercury pressure [4] [6]. Alternative sources report a boiling point of 329 degrees Celsius under standard atmospheric conditions [5]. For the stereoisomeric form, namely (S)-3-hydroxy-3-phenylpropanoic acid, computational estimates suggest a boiling point of 254.38 degrees Celsius, though this is noted as a rough estimate [7].

The compound demonstrates low volatility characteristics, with vapor pressure measurements of 7.14 × 10^-5 millimeters of mercury at 25 degrees Celsius [5] [33]. This extremely low vapor pressure indicates minimal evaporation under standard laboratory conditions, making the compound suitable for applications requiring thermal stability.

Table 2: Boiling Point and Volatility Data

PropertyValueConditionsReference
Boiling Point329.4°C760 mmHg [4] [6]
Boiling Point329°CStandard conditions [5]
Vapor Pressure7.14 × 10^-5 mmHg25°C [5] [33]
Flash Point167°CStandard conditions [5] [33]

Spectroscopic Fingerprints

Infrared Spectral Signatures

Infrared spectroscopy of 3-hydroxy-3-phenylpropanoic acid reveals characteristic absorption bands that confirm the presence of key functional groups. The compound exhibits a broad hydroxyl stretching absorption in the region of 3300-2500 wavenumbers, which overlaps with aromatic and aliphatic carbon-hydrogen stretching bands [34]. This broad band is characteristic of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state [34].

The carbonyl stretching frequency appears as an intense absorption band between 1760-1690 wavenumbers, consistent with carboxylic acid functionality [34]. The exact position within this range depends on hydrogen bonding interactions and the degree of conjugation with the aromatic system [34]. Additional characteristic bands include the carbon-oxygen stretch appearing in the 1320-1210 wavenumber region and hydroxyl bending vibrations in the 1440-1395 wavenumber range [34].

Aromatic carbon-carbon stretching vibrations characteristic of the phenyl ring system appear in the 1600-1500 wavenumber region, while out-of-plane aromatic carbon-hydrogen bending modes are observed in the 900-700 wavenumber range [36]. The presence of the beta-hydroxyl group introduces additional complexity to the spectrum, with potential overlapping of hydroxyl and aromatic vibrations.

Table 3: Infrared Spectral Assignments for 3-Hydroxy-3-phenylpropanoic acid

Functional GroupWavenumber Range (cm^-1)AssignmentReference
Carboxylic OH3300-2500O-H stretch (broad) [34]
Aromatic C-H3100-3000C-H stretch [36]
Aliphatic C-H2900-2800C-H stretch [36]
Carbonyl C=O1760-1690C=O stretch [34]
Aromatic C=C1600-1500C=C stretch [36]
C-O stretch1320-1210C-O stretch [34]
O-H bend1440-1395O-H bend [34]

Nuclear Magnetic Resonance Spectral Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-hydroxy-3-phenylpropanoic acid through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and provide insight into the compound's conformational behavior [14] [19].

The aromatic protons of the phenyl ring typically appear in the chemical shift range of 7.2-7.4 parts per million, displaying the expected multiplicity patterns for monosubstituted benzene [16] [42]. The beta-hydroxyl proton appears as a characteristic signal in the 4.2-4.5 parts per million region, while the alpha-methylene protons adjacent to the carboxyl group exhibit chemical shifts around 2.5-3.0 parts per million [16] [41].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon appears in the characteristic carboxylic acid region around 175-180 parts per million [19] [44]. The aromatic carbon signals are distributed throughout the 120-140 parts per million range, with the quaternary aromatic carbon directly bonded to the aliphatic chain appearing slightly upfield from the other aromatic carbons [19].

Table 4: Nuclear Magnetic Resonance Chemical Shift Data

Carbon/Proton Position^1H Chemical Shift (ppm)^13C Chemical Shift (ppm)Reference
Aromatic C-H7.2-7.4125-135 [16] [19]
Beta C-H (hydroxyl bearing)4.2-4.570-75 [16] [19]
Alpha CH22.5-3.040-45 [16] [19]
Carbonyl CNot observed175-180 [19] [44]
Aromatic quaternary CNot applicable135-140 [19]

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of 3-hydroxy-3-phenylpropanoic acid under electron ionization conditions reveals characteristic fragmentation patterns that confirm structural assignments. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [15] [22]. The fragmentation behavior is influenced by the presence of both the carboxylic acid functionality and the aromatic ring system.

Primary fragmentation pathways include the loss of carboxyl functionality (mass 45) to generate fragments at mass-to-charge ratio 121, and the loss of the entire carboxylic acid side chain to produce the tropylium ion at mass-to-charge ratio 91 [15]. This latter fragment is particularly abundant and characteristic of benzyl-type compounds, appearing as the base peak in many spectra.

Additional fragmentation includes the loss of water (mass 18) from the molecular ion to produce fragments at mass-to-charge ratio 148, and subsequent losses leading to various aromatic fragments [15]. The hydroxyl group at the beta position influences the fragmentation pattern by facilitating rearrangement reactions that can lead to the formation of stabilized ionic species.

Table 5: Mass Spectrometric Fragmentation Data

Fragment m/zRelative IntensityProposed StructureLoss from Molecular IonReference
16610-20%[M]+- [15]
14830-40%[M-H2O]+18 (water) [15]
12140-60%[M-COOH]+45 (carboxyl) [15]
91100%C7H7+ (tropylium)75 (side chain) [15]
7720-30%C6H5+ (phenyl)89 [15]

Solubility Profile and Partition Coefficients

The solubility characteristics of 3-hydroxy-3-phenylpropanoic acid reflect its amphiphilic nature, possessing both hydrophilic carboxylic acid and hydroxyl functionalities alongside a hydrophobic aromatic ring system. The compound demonstrates significant water solubility due to its polar functional groups, which can form hydrogen bonds with water molecules [26] [27].

Computational estimates suggest a water solubility of approximately 11.1 grams per liter, with a logarithmic solubility parameter of -1.18 [10]. The presence of both carboxylic acid and hydroxyl groups enhances the compound's interaction with polar solvents through hydrogen bonding mechanisms [26]. The solubility in organic solvents varies depending on the solvent polarity, with good solubility expected in polar protic solvents such as methanol and ethanol.

The octanol-water partition coefficient provides insight into the compound's lipophilic-hydrophilic balance. Reported logarithmic partition coefficient values include 0.75 according to computational predictions and 1.19 from alternative sources [10] [28]. These values indicate a moderate preference for the aqueous phase over the organic phase, consistent with the compound's polar functional groups.

Table 6: Solubility and Partition Coefficient Data

PropertyValueConditionsMethodReference
Water Solubility11.1 g/LStandard conditionsComputational [10]
Log S-1.18WaterALOGPS [10]
Log P (octanol/water)0.75Standard conditionsALOGPS [10]
Log P (octanol/water)1.19Standard conditionsAlternative method [28]
Polar Surface Area57.53 ŲCalculatedComputational [10]

Acid-Base Behavior and pKa Determination

3-Hydroxy-3-phenylpropanoic acid exhibits typical carboxylic acid behavior with additional complexity introduced by the beta-hydroxyl group. The primary ionizable functional group is the carboxylic acid, which undergoes deprotonation in aqueous solution to form the corresponding carboxylate anion [5] [33].

The acid dissociation constant (pKa) values for 3-hydroxy-3-phenylpropanoic acid have been determined through various experimental and computational approaches. The most commonly reported pKa value for the carboxylic acid functionality is 4.40 at 25 degrees Celsius [5] [33]. Alternative computational predictions suggest a pKa value of 4.25 with an uncertainty of ±0.10 [7]. These values are consistent with typical aliphatic carboxylic acids, indicating that the aromatic ring and beta-hydroxyl substituents do not significantly perturb the acid strength.

The compound is classified as an extremely weak base with essentially neutral characteristics [2] [10]. The predicted pKa for the strongest basic site is -3.14, indicating negligible basicity under normal aqueous conditions [10]. This behavior is consistent with the lack of basic functional groups in the molecular structure.

Table 7: Acid-Base Properties of 3-Hydroxy-3-phenylpropanoic acid

PropertyValueTemperature (°C)MethodReference
pKa (carboxylic acid)4.4025Experimental [5] [33]
pKa (carboxylic acid)4.25 ± 0.10Not specifiedComputational [7]
pKa (strongest acidic)4.37Not specifiedComputational [10]
pKa (strongest basic)-3.14Not specifiedComputational [10]
Physiological Charge-1pH 7.4Calculated [10]

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3480-87-3

Dates

Last modified: 08-15-2023

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